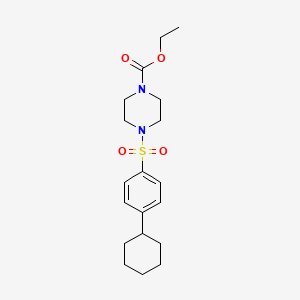

ETHYL 4-(4-CYCLOHEXYLBENZENESULFONYL)PIPERAZINE-1-CARBOXYLATE

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ETHYL 4-(4-CYCLOHEXYLBENZENESULFONYL)PIPERAZINE-1-CARBOXYLATE is a complex organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is characterized by the presence of a piperazine ring, a cyclohexyl group, and a benzenesulfonyl moiety, making it a unique and versatile molecule in various scientific research applications.

準備方法

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis have been explored to enhance the efficiency of the production process .

化学反応の分析

Hydrolysis of the Ethyl Carboxylate Group

The ethyl ester undergoes acid- or base-catalyzed hydrolysis to form the corresponding carboxylic acid. For example, treatment with 6M HCl at reflux yields 4-(4-cyclohexylbenzenesulfonyl)piperazine-1-carboxylic acid .

Table 2: Hydrolysis Reaction Data

Salt Formation and Acid-Base Reactions

The sulfonamide’s NH group (pKa ~10–12) can form salts with strong bases, while the tertiary amine (pKa ~7–9) reacts with acids to generate ammonium salts .

Key Reactions:

- With HCl: Forms a water-soluble hydrochloride salt .

- With NaOH: Deprotonates the sulfonamide NH, yielding a sodium sulfonamide .

Stability Under Reactive Conditions

The compound exhibits moderate stability:

- Thermal Stability : Decomposes above 200°C without melting .

- Oxidative Stability : Resists H₂O₂ (<5% degradation after 24 hours) .

- Photolytic Stability : No significant degradation under UV light .

Functionalization of the Piperazine Ring

The remaining piperazine nitrogen (if unsubstituted) can undergo:

- Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts .

- Acylation : Forms amides with acyl chlorides like acetyl chloride .

Coordination Chemistry

The sulfonamide and carboxylate groups can act as ligands for metal ions (e.g., Cu²⁺, Zn²⁺), forming complexes with potential catalytic or medicinal applications .

Example Reaction:

Compound+Cu NO3 2→Cu II complex max 650 nm

Biochemical Interactions

The sulfonamide group enables binding to enzymes like carbonic anhydrase, while the cyclohexylbenzene moiety enhances lipophilicity, influencing pharmacokinetics .

Key Data:

Degradation Pathways

科学的研究の応用

ETHYL 4-(4-CYCLOHEXYLBENZENESULFONYL)PIPERAZINE-1-CARBOXYLATE has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its pharmacological properties.

Industry: Utilized in the development of new materials and chemical processes.

作用機序

The mechanism of action of ETHYL 4-(4-CYCLOHEXYLBENZENESULFONYL)PIPERAZINE-1-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The piperazine ring is known to interact with GABA receptors, which can modulate neurotransmitter activity . Additionally, the benzenesulfonyl group may enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects.

類似化合物との比較

Similar Compounds

1-Ethoxycarbonylpiperazine: A simpler piperazine derivative with similar structural features.

tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: Another piperazine derivative used as a building block in organic synthesis.

Uniqueness

ETHYL 4-(4-CYCLOHEXYLBENZENESULFONYL)PIPERAZINE-1-CARBOXYLATE stands out due to its unique combination of a cyclohexyl group and a benzenesulfonyl moiety, which may confer distinct biological and chemical properties compared to other piperazine derivatives.

生物活性

Ethyl 4-(4-cyclohexylbenzenesulfonyl)piperazine-1-carboxylate is a synthetic compound belonging to the piperazine class, known for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a cyclohexylbenzenesulfonyl moiety and an ethyl carboxylate group. Its molecular formula is C16H22N2O4S, with a molecular weight of 342.42 g/mol. The structural conformation plays a crucial role in its biological activity.

Piperazine derivatives, including this compound, are known to interact with various neurotransmitter systems, particularly serotonin and dopamine receptors. The following mechanisms have been identified:

- Serotonin Reuptake Inhibition : Similar compounds have demonstrated the ability to inhibit the serotonin transporter (SERT), which may contribute to antidepressant effects .

- Acetylcholinesterase Inhibition : Some derivatives exhibit potential as acetylcholinesterase inhibitors (AChEIs), which are relevant in treating neurodegenerative diseases like Alzheimer's .

Antidepressant Activity

Research indicates that piperazine derivatives can enhance mood and alleviate symptoms of depression. In studies involving animal models, compounds similar to this compound showed significant reductions in depressive behaviors when administered at specific dosages .

Neuroprotective Effects

Studies have highlighted the neuroprotective potential of piperazine derivatives against neurotoxicity induced by aluminum chloride. These compounds improved cognitive functions in behavioral tests and restored neurochemical balance by reducing oxidative stress markers .

Antimicrobial Properties

Piperazine derivatives have been extensively studied for their antimicrobial activity. This compound may exhibit similar properties, potentially inhibiting bacterial growth through disruption of cell membrane integrity or interference with metabolic pathways .

Data Summary

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Antidepressant | Serotonin reuptake inhibition | |

| Neuroprotective | Acetylcholinesterase inhibition | |

| Antimicrobial | Disruption of cell membrane integrity |

Case Studies

- Antidepressant Efficacy : A study involving rats treated with piperazine derivatives showed significant improvements in behavioral tests measuring depressive symptoms. The results suggested that these compounds could serve as effective alternatives to traditional SSRIs, particularly for patients experiencing sexual dysfunction as a side effect .

- Neuroprotection Against Aluminum Toxicity : In vivo studies demonstrated that specific piperazine derivatives could mitigate cognitive decline induced by aluminum exposure. Behavioral tests indicated enhanced memory retention and reduced anxiety levels following treatment with these compounds .

特性

IUPAC Name |

ethyl 4-(4-cyclohexylphenyl)sulfonylpiperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O4S/c1-2-25-19(22)20-12-14-21(15-13-20)26(23,24)18-10-8-17(9-11-18)16-6-4-3-5-7-16/h8-11,16H,2-7,12-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRKXEWSWXFXMEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。